1-(2-Fluoro-4-methylphenyl)propan-1-amine
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Overview
Description
1-(2-Fluoro-4-methylphenyl)propylamine is a chemical compound with the molecular formula C10H14FN. It is a member of the phenylpropylamine class and features a fluorine atom and a methyl group attached to the benzene ring. This compound is known for its psychoactive properties and has been studied for various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-4-methylphenyl)propylamine typically involves the reaction of 2-fluoro-4-methylbenzaldehyde with nitroethane to form the corresponding nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amine .
Industrial Production Methods
Industrial production methods for 1-(2-Fluoro-4-methylphenyl)propylamine may involve similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions may be optimized for cost-effectiveness and yield. Common industrial practices include the use of continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoro-4-methylphenyl)propylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The nitro group in the precursor nitrostyrene can be reduced to form the amine.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Nucleophilic aromatic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the primary amine.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its effects on neurotransmitter systems and potential use in neuropharmacology.
Medicine: Explored for its psychoactive properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-4-methylphenyl)propylamine involves its interaction with neurotransmitter systems in the brain. It is believed to act as a releasing agent for monoamines, such as dopamine, norepinephrine, and serotonin. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in stimulant and euphoric effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methylphenylamine: Similar structure but lacks the propylamine side chain.
4-Fluoroamphetamine: Similar psychoactive properties but different substitution pattern on the benzene ring.
Methamphetamine: Shares the phenylpropylamine backbone but lacks the fluorine atom.
Uniqueness
1-(2-Fluoro-4-methylphenyl)propylamine is unique due to the presence of both a fluorine atom and a methyl group on the benzene ring, which can influence its pharmacological properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C10H14FN |
---|---|
Molecular Weight |
167.22 g/mol |
IUPAC Name |
1-(2-fluoro-4-methylphenyl)propan-1-amine |
InChI |
InChI=1S/C10H14FN/c1-3-10(12)8-5-4-7(2)6-9(8)11/h4-6,10H,3,12H2,1-2H3 |
InChI Key |
NHPJJYXBJGTVAD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C=C(C=C1)C)F)N |
Origin of Product |
United States |
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